Norleucine amide

Description

Contextualization as an Alpha-Amino Acid Amide Derivative in Research

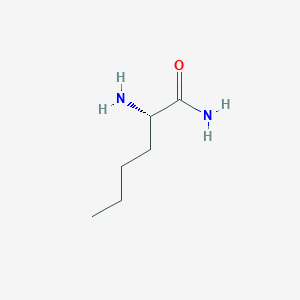

Alpha-amino acids are organic compounds that contain both an amine group and a carboxyl group attached to the same carbon atom—the alpha-carbon. oit.edu The amide derivative of an alpha-amino acid is formed when the carboxylic acid group is converted into an amide group (-CONH2). Norleucine amide, therefore, is 2-aminohexanamide, featuring a straight six-carbon chain with an amino group and an amide group at the alpha-carbon position. americanelements.com

In research, alpha-amino acid amides are significant because the amide group can alter the chemical properties of the parent amino acid, such as its solubility, stability, and reactivity. chemimpex.com L-Norleucine amide hydrochloride, a common salt form, is noted for its stability and solubility, which are advantageous in laboratory settings. chemimpex.com These derivatives serve as valuable tools for scientists studying enzyme mechanisms and protein interactions, often acting as mimics of natural amino acids to probe biological processes. chemimpex.com

Significance in Peptide Chemistry and Biomolecular Engineering Research

This compound is a crucial building block in peptide synthesis. chemimpex.com Peptides are short chains of amino acids linked by peptide (amide) bonds. oit.edu In solid-phase peptide synthesis, specialized resins like the Rink amide MBHA resin are used to create C-terminally amidated peptides, and these resins can be pre-loaded with amino acids such as norleucine. chemimpex.com The incorporation of norleucine and its amide form into peptide sequences is a key strategy in medicinal chemistry and drug design. chemimpex.comchemimpex.com

One of the primary reasons for its use is to replace methionine residues. Norleucine is nearly isosteric with methionine but lacks the oxidizable sulfur atom. wikipedia.orgpeptide.com This substitution can increase the shelf life and stability of peptide-based drugs by preventing oxidation, while often retaining the biological activity of the original peptide. peptide.com In biomolecular engineering, researchers use norleucine-loaded resins to modify proteins by incorporating this non-standard amino acid, which can lead to the development of proteins with novel functions. chemimpex.com This residue-specific incorporation allows for subtle tuning of a protein's hydrophobicity, which can enhance enzymatic activity, as demonstrated in studies where replacing methionine with norleucine in a lipase (B570770) improved its ability to hydrolyze synthetic polyesters. frontiersin.orgnih.gov

Historical Development and Academic Relevance in Structural and Functional Studies

While norleucine itself is found in small amounts in some bacterial strains, its application in academic research has grown significantly. wikipedia.org Its structural similarity to leucine (B10760876) and methionine makes it an excellent probe for studying protein structure and function. lifetein.com A notable area of research involves neurodegenerative diseases, such as Alzheimer's disease. wikipedia.orglifetein.com The amyloid-β peptide is a key factor in the development of senile plaques in Alzheimer's patients, and studies have shown that replacing the methionine residue at position 35 with norleucine can completely negate the neurotoxic effects of these peptides. wikipedia.org

The academic relevance of this compound is tied to its role in facilitating these structural and functional studies. By providing a stable and reliable component for peptide synthesis, it allows researchers to create modified peptides and proteins to investigate the specific roles of amino acid side chains in biological activity and protein stability. lifetein.com The use of norleucine has helped elucidate the importance of hydrophobicity and steric bulk in protein folding and enzyme catalysis, separate from the chemical reactivity of the methionine sulfur atom. frontiersin.orgnih.gov

Chemical and Physical Properties of this compound Derivatives

The following tables provide key data for common forms of this compound used in research.

Table 1: Properties of L-Norleucine Amide Hydrochloride

| Property | Value |

|---|---|

| Synonyms | L-Nle-NH2·HCl, L-2-Aminohexanoic acid amide hydrochloride, H-Nle-NH2·HCl |

| CAS Number | 94787-97-0 |

| Molecular Formula | C₆H₁₄N₂O · HCl |

| Molecular Weight | 166.65 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 256 - 259 °C |

| Purity | ≥ 99% (HPLC) |

Data sourced from Chem-Impex. chemimpex.com

Table 2: Properties of DL-Norleucine Amide

| Property | Value |

|---|---|

| Synonyms | DL-Nle-NH2, DL-2-Aminohexanoic acid amide, H-DL-Nle-NH2 |

| IUPAC Name | 2-aminohexanamide |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| Appearance | White fine crystalline powder |

| Boiling Point | 294.1°C at 760 mmHg |

| PubChem CID | 3428875 |

Data sourced from American Elements. americanelements.com

Structure

3D Structure

Properties

CAS No. |

7324-07-4 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(2S)-2-aminohexanamide |

InChI |

InChI=1S/C6H14N2O/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)/t5-/m0/s1 |

InChI Key |

YTIHIRCOUAPRCS-YFKPBYRVSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)N |

Canonical SMILES |

CCCCC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Norleucine Amide and Its Derivatives

Preparation of Functionally Modified Norleucine Amide Derivatives

Synthesis of Prodrug-like Precursors for Biochemical Bioactivation Research

The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), a derivative of norleucine, has demonstrated remarkable anticancer efficacy in preclinical studies; however, its therapeutic potential is significantly hampered by dose-limiting toxicity to gastrointestinal (GI) tissues Current time information in Cardiff, GB.nih.govuni.luwikipedia.orgebi.ac.ukresearchgate.net. To circumvent this challenge and enhance its therapeutic index, a key strategy in medicinal chemistry has been the development of prodrugs designed for improved solubility, enhanced metabolic stability, and preferential activation within target tissues such as tumors, thereby minimizing exposure to healthy organs Current time information in Cardiff, GB.nih.govuni.luwikipedia.orgebi.ac.ukresearchgate.net. These prodrugs are engineered to circulate in an inert form and undergo biochemical bioactivation specifically at the desired site of action wikipedia.orgsci-toys.comuni.lu.

Design and Synthesis of Ester and Amide Prodrugs

A significant focus in the synthesis of DON prodrugs has been the incorporation of various ester and amide promoieties to optimize their physicochemical and pharmacokinetic attributes Current time information in Cardiff, GB.nih.govuni.luebi.ac.uk. Initial efforts led to the discovery of DRP-104 (Sirpiglenastat), an isopropyl ester-based prodrug of DON, which exhibited promising efficacy and tolerability and is currently undergoing clinical trials Current time information in Cardiff, GB.nih.govuni.luwikipedia.orgebi.ac.ukuochb.cz. Despite its advantages, DRP-104 presented challenges, including limited aqueous solubility and the instability of its isopropyl ester promoiety, which could lead to the formation of an inactive M1-metabolite, thereby reducing systemic prodrug exposure Current time information in Cardiff, GB.nih.govebi.ac.uk.

To address these limitations, a new generation of DON prodrugs was synthesized, with P11 emerging as a particularly promising derivative from a series of twenty-one compounds. P11, chemically known as tert-butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate, is a tripeptide-based prodrug. Its development involved systematic optimization of moieties on DON's carboxylate, exploring simple alkyl esters, cyclic esters, and various amide linkages. Further modifications included investigating different acyl moieties at the amino group of the tryptophan residue on DRP-104 or replacing tryptophan with smaller aromatic and aliphatic amino acids ebi.ac.uk.

Model studies have also explored prodrugs of DON featuring distinct diazo precursors. Examples include derivatives containing an imidazotetrazine moiety, such as compound 4 ((S)-2-acetamido-6-(8-carbamoyl-4-oxoimidazo[5,1-d] Current time information in Cardiff, GB.nih.govuni.lusci-toys.comtetrazin-3(4H)-yl)-5-oxohexanoic acid), and those incorporating a nitrous amide group, like compound 5 (2-acetamido-6-(((benzyloxy)carbonyl)(nitroso)amino)-5-oxohexanoic acid) sci-toys.comamericanelements.com. These designs aim for controlled release of the active DON moiety. N-acetyl DON, also known as Duazomycin A, has been utilized as a parent molecule in some prodrug designs to circumvent synthetic complexities associated with undesirable cyclization sci-toys.com.

Biochemical Bioactivation and Stability Profiles

The efficacy of these prodrugs hinges on their stability in the systemic circulation and their precise biochemical bioactivation at the target site. P11 demonstrated excellent metabolic stability in both plasma and intestinal homogenate, coupled with high aqueous solubility, significantly improving upon DRP-104's profile Current time information in Cardiff, GB.nih.govuni.luebi.ac.ukuochb.cz. Critically, P11 maintained the desirable tumor-targeting characteristics of DRP-104, leading to enhanced DON exposure within tumor tissues Current time information in Cardiff, GB.uni.luebi.ac.ukuochb.cz.

Comparative stability studies revealed that while early ester-based prodrugs (e.g., those with methyl, ethyl, cyclopropyl, and cyclopropylmethyl esters, P1-P4) exhibited poor stability in GI homogenate (less than 10% remaining after 1 hour), derivatives incorporating a tert-butyl ester (P5) or a methyl amide (P6) moiety showed significantly improved stability (greater than 50% remaining after 1 hour) nih.gov. This underscores the strategic importance of amide promoieties in achieving the desired stability for these prodrugs.

The bioactivation mechanism involves the conversion of the inert prodrug to the active DON, often mediated by enzymes present preferentially in tumor microenvironments wikipedia.orgebi.ac.ukuni.luwikipedia.org. For instance, studies utilizing carboxylesterase 1 knockout mice, which mimic human metabolism, have provided insights into the in vivo bioactivation pathways of these prodrugs, confirming their selective metabolism in tumor tissues versus gastrointestinal tissues uni.lucaymanchem.com. Compound 4, for example, was observed to convert to N-acetyl DON in a pH-dependent manner, indicating a controlled release mechanism influenced by the local environment sci-toys.com.

Table 1: Comparative Properties of Selected Norleucine-Derived Prodrugs

| Compound | Type of Moiety | Aqueous Solubility | Metabolic Stability (Plasma/GI Homogenate) | Tumor DON Exposure | Key Notes |

| DON | N/A | Moderate | N/A (active drug) | N/A (active drug) | High GI toxicity Current time information in Cardiff, GB.nih.govuni.luwikipedia.orgebi.ac.ukresearchgate.net |

| DRP-104 | Isopropyl Ester | Limited | Instability of ester promoiety Current time information in Cardiff, GB.nih.govebi.ac.uk | High | In clinical trials, but solubility and stability issues Current time information in Cardiff, GB.nih.govuni.luwikipedia.orgebi.ac.ukuochb.cz |

| P11 | tert-Butyl Ester, Amide | High | Excellent Current time information in Cardiff, GB.nih.govuni.luebi.ac.ukuochb.cz | High | New generation prodrug, preserved tumor-targeting Current time information in Cardiff, GB.uni.luebi.ac.ukuochb.cz |

| P1-P4 | Methyl, Ethyl, Cyclopropyl, Cyclopropylmethyl Esters | N/A | Unstable (<10% at 1h in GI homogenate) nih.gov | N/A | Early ester-based prodrugs, poor GI stability nih.gov |

| P5 | tert-Butyl Ester | N/A | Stable (>50% at 1h in GI homogenate) nih.gov | N/A | Improved GI stability nih.gov |

| P6 | Methyl Amide | N/A | Stable (>50% at 1h in GI homogenate) nih.gov | N/A | Improved GI stability, highlights amide role nih.gov |

| Compound 4 | Imidazotetrazine | N/A | pH-dependent conversion to N-acetyl DON sci-toys.com | N/A | Model prodrug with diazo precursor sci-toys.comamericanelements.com |

Advanced Characterization Techniques for Norleucine Amide and Its Conjugates

Spectroscopic Analysis in Chemical Biology

Spectroscopic methods are indispensable tools in chemical biology for probing molecular structure, dynamics, and interactions without requiring crystallization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure and conformational preferences of organic molecules, including amides and peptides ox.ac.uk. The utility of NMR stems from its ability to provide detailed information through:

Chemical Shifts: The position of NMR signals (chemical shifts) is highly sensitive to the electronic environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N), allowing for the identification of different functional groups and their proximity within the molecule ox.ac.uk. For amide N-H protons, resonances typically appear as broad singlets at room temperature, which may resolve into triplets at higher temperatures, reflecting the dynamics of proton exchange and rotational barriers libretexts.org.

Nuclear Overhauser Effect (NOE): While not explicitly detailed for norleucine amide in the provided searches, NOE experiments are commonly used in peptide NMR to determine through-space proximities between nuclei, enabling the elucidation of three-dimensional structures and conformational preferences in solution ox.ac.uk.

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to characterize the molecular vibrations of chemical bonds, particularly useful for analyzing amide vibrational modes and inferring secondary structure in peptides and proteins mdpi.comresearchgate.net. The characteristic vibrational bands of the amide group provide a fingerprint of the molecular architecture:

Amide I Band: This is the most prominent and structurally sensitive amide band, primarily arising from the C=O stretching vibration of the peptide backbone mdpi.comresearchgate.netacs.org. Its frequency and intensity are highly sensitive to the hydrogen bonding patterns and geometry of the peptide bond, allowing differentiation of secondary structures.

In IR spectra, the Amide I band typically appears in the range of 1590-1710 cm⁻¹ researchgate.net.

In Raman spectra, specific frequencies within the Amide I band can be assigned to:

β-sheet structures (e.g., ~1627 cm⁻¹ and ~1677 cm⁻¹) mdpi.com.

α-helix structures (e.g., ~1652 cm⁻¹) mdpi.com.

β-turn structures (e.g., ~1699 cm⁻¹) mdpi.com.

Amide II Band: This band results from a combination of N-H bending and C-N stretching vibrations researchgate.nethoriba.com. In IR, it typically appears between 1516-1545 cm⁻¹, while in Raman, it is around 1550 cm⁻¹ researchgate.nethoriba.com.

Amide III Band: This band involves C-N stretching and N-H bending vibrations acs.orghoriba.com. Its position and intensity are also sensitive to secondary structure acs.org.

N-H Stretching Frequencies: For primary and secondary amides, N-H stretching vibrations are observed in the 3100-3500 cm⁻¹ region. Shifts to lower frequencies (100-200 cm⁻¹) indicate the presence of hydrogen bonding libretexts.org. Primary amides typically show two N-H bands, while secondary amides show one libretexts.org.

These techniques can be applied to both dried and hydrated samples (especially Raman spectroscopy) to monitor biochemical changes and structural modifications mdpi.com.

Table 1: Typical Amide Vibrational Frequencies in IR and Raman Spectroscopy

| Amide Band | Primary Contribution | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Structural Sensitivity |

| Amide I | C=O stretch | 1590-1710 researchgate.net | ~1650 mdpi.comhoriba.com | High (α-helix, β-sheet, β-turn) mdpi.comacs.org |

| Amide II | N-H bend, C-N stretch | 1516-1545 researchgate.net | ~1550 horiba.com | Moderate |

| Amide III | C-N stretch, N-H bend | Not specified in search | ~1300 acs.orghoriba.com | High (secondary structure) acs.org |

| N-H Stretch | N-H stretch | 3100-3500 libretexts.org | Not specified in search | Hydrogen bonding libretexts.org |

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid assessment and quantification of secondary structure in peptides and proteins, particularly for detecting conformational transitions and helicity nih.govlibretexts.org. CD relies on the differential absorption of left and right circularly polarized light by chiral chromophores, such as the peptide bond libretexts.orgresearchgate.net.

Key features of CD spectra related to peptide secondary structure include:

Far-UV Region (180-240 nm): This region reflects the absorption of the peptide backbone and provides direct information about secondary structural elements researchgate.netlibretexts.org.

α-helical structures are characterized by two distinct negative minima at approximately 222 nm and 208 nm, and a positive maximum around 190-193 nm nih.govlibretexts.org. The ellipticity at 222 nm is often used to quantify helix content nih.gov.

β-sheet structures typically exhibit a negative band around 218 nm and a positive band around 195 nm libretexts.org.

Random coil structures are characterized by a single negative peak near 200 nm nih.gov.

Near-UV Region (260-320 nm): This region provides insights into the tertiary structure by probing the chiral environment of aromatic amino acid side chains (e.g., tryptophan, tyrosine, phenylalanine) researchgate.netlibretexts.org.

CD spectroscopy is highly effective for monitoring conformational changes in response to environmental factors such as concentration, temperature, or solvent composition libretexts.orgpnas.orgnih.gov. For example, studies on tripeptide derivatives have shown significant conformational transitions, including shifts towards increased helical content or the formation of β-sheet structures, influenced by factors like peptide concentration and methanol (B129727) content nih.gov. Norleucine, as an aliphatic amino acid, can influence peptide helicity, with some studies indicating its ability to promote helix formation in certain peptide sequences pnas.org.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the premier technique for obtaining high-resolution, three-dimensional atomic structures of molecules in the crystalline solid state diamond.ac.ukub.edu.

Single-crystal X-ray Diffraction (SCXRD) is considered the definitive method for determining the precise arrangement of atoms within a crystalline material, providing accurate bond lengths, angles, and molecular conformations diamond.ac.ukub.edupsu.edu. The technique involves growing a high-quality single crystal (typically 0.1-0.2 mm in size), exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to reconstruct the electron density map and thus the atomic positions diamond.ac.ukub.edu. Low-temperature data collection is often employed to minimize thermal motion and radiation damage, leading to higher quality data psu.edu.

While specific SCXRD data for standalone this compound are not detailed in the provided search results, the technique is routinely applied to amino acids and their derivatives. Amino acids are known to exhibit polymorphism (different crystalline forms) and polyamorphism (different amorphous forms), and SCXRD is crucial for their identification and characterization researchgate.netnih.gov. For instance, studies on the amino acid norleucine have utilized SCXRD to characterize solid-state phase transitions and intermediate structures researchgate.net. Similarly, SCXRD has been employed to determine the 3D structures and identify different isomers of cyclic peptide-peptoid hybrids, some of which incorporated norleucine mdpi.com. The ability of SCXRD to resolve different crystalline forms is essential for understanding the solid-state properties and stability of such compounds.

X-ray crystallography is unparalleled in its ability to elucidate detailed hydrogen bonding networks and the formation of supramolecular assemblies in the solid state nih.govrsc.orgnih.gov. These non-covalent interactions are fundamental to the packing and stability of crystalline materials, especially for compounds like this compound that contain multiple hydrogen bond donor and acceptor sites.

Key aspects revealed by SCXRD include:

Hydrogen Bond Identification: SCXRD precisely identifies the positions of hydrogen bond donors (e.g., N-H) and acceptors (e.g., C=O, O-H), allowing for the measurement of hydrogen bond distances and angles rsc.orgnih.gov. These parameters are critical for understanding the strength and directionality of the interactions.

Supramolecular Architectures: The technique visualizes how individual molecules assemble into larger, ordered supramolecular structures. For amino acids and peptides, this often involves the formation of extended networks through head-to-tail α-amine to α-carboxyl hydrogen bonds, leading to chain-like or layered structures resembling β-sheets nih.gov.

Amide-Mediated Self-Assembly: Amide functional groups, present in this compound, are well-known for their strong capacity to form self-complementary hydrogen bonds (N-H···O=C) reading.ac.uk. These interactions drive the self-assembly of molecular units into defined supramolecular networks, which can be one-dimensional (1D) or two-dimensional (2D) nih.govreading.ac.uk.

Polymorphism and Solvent Effects: SCXRD can demonstrate how variations in crystallization conditions, such as solvent polarity, can lead to different hydrogen bonding modes and, consequently, distinct polymorphic forms with varying supramolecular arrangements nih.gov. The interplay between intermolecular amide hydrogen bonds and other weak interactions (e.g., van der Waals forces) dictates the final packing structure and can result in energetically similar but structurally distinct molecular assemblies nih.gov.

Table 2: Key Information from X-ray Crystallography for this compound and Conjugates

| Feature Analyzed | Information Provided | Significance |

| Atomic Positions | Precise 3D coordinates of all atoms diamond.ac.ukub.edu | Definitive molecular structure, bond lengths, angles, and torsion angles psu.edu |

| Crystal Packing | Arrangement of molecules in the unit cell diamond.ac.ukub.edu | Understanding intermolecular interactions and solid-state properties |

| Hydrogen Bonds | Donor-acceptor distances and angles rsc.orgnih.gov | Elucidation of specific N-H···O=C interactions stabilizing the structure nih.govreading.ac.uk |

| Supramolecular Assemblies | Formation of 1D, 2D, or 3D networks nih.govrsc.orgnih.gov | Insight into self-assembly mechanisms and higher-order organization in the solid state nih.govreading.ac.uk |

| Polymorphism | Different crystalline forms researchgate.netnih.gov | Identification of various stable solid-state structures and their interconversion researchgate.netnih.gov |

Norleucine Amide in Peptide and Protein Research Applications

Role as a Building Block in Synthetic Peptide Chemistry and Engineering

Norleucine amide is a valuable building block in the synthesis of peptides. chemimpex.com Its side chain, a linear four-carbon chain, is hydrophobic and chemically inert, unlike the sulfur-containing side chain of methionine which is susceptible to oxidation. peptide.com This characteristic makes norleucine a preferred substitute for methionine in synthetic peptides to increase their shelf life and simplify purification. peptide.com

De novo peptide design involves creating novel peptide sequences from first principles to achieve specific structures and functions. researchgate.net The incorporation of non-canonical amino acids like norleucine is a key strategy in this field. By substituting canonical amino acids, researchers can systematically probe the principles of protein folding, stability, and molecular recognition. lifetein.com

Constraining the conformation of a peptide is a widely used strategy to enhance its biological activity, selectivity, and metabolic stability. nih.govnih.gov This is often achieved by cyclization or by incorporating residues that restrict the peptide backbone's flexibility. nih.govresearchgate.net Norleucine and its derivatives can be incorporated into these constrained structures.

The synthesis of cyclic peptides often involves intramolecular amide bond formation (lactamization) between the side chains of amino acids like lysine and aspartic or glutamic acid. nih.gov Norleucine can be placed at various positions within these cyclic structures to modulate their hydrophobicity and interaction with biological targets. The chemical stability of the norleucine side chain is advantageous in the often harsh conditions required for peptide synthesis and cyclization.

| Strategy | Description | Benefit of this compound Incorporation |

| De Novo Design | Creating novel peptide sequences to study protein folding and function. | Allows for systematic investigation of hydrophobic core packing and its effect on stability. |

| Cyclization | Forming a cyclic peptide structure to enhance stability and activity. nih.gov | Provides a chemically stable, hydrophobic residue to modulate the properties of the constrained peptide. |

| Conformational Constraint | Incorporating residues that limit the flexibility of the peptide backbone. nih.gov | Can be used as a stable structural component in peptides designed to adopt specific secondary structures like β-sheets or turns. researchgate.net |

Investigation of Protein Structure-Function Relationships

The substitution of natural amino acids with analogs like norleucine is a powerful technique for dissecting the relationship between a protein's structure and its function. lifetein.com this compound's role as a methionine mimic is particularly significant in this context. wikipedia.org

Methionine residues in proteins are highly susceptible to oxidation by reactive oxygen species (ROS), which can lead to a loss of protein function and has been implicated in aging and disease. researchgate.net The oxidation of methionine to methionine sulfoxide can be a critical factor in protein inactivation. researchgate.net Norleucine, being a close structural analog of methionine but lacking the oxidizable sulfur atom, is an ideal substitute for studying the functional consequences of methionine oxidation. peptide.comnih.gov

In a key study, researchers replaced 40% of the methionine residues in Escherichia coli proteins with norleucine. researchgate.net While the norleucine-substituted cells grew normally under standard conditions, they were significantly more vulnerable to oxidative stress from agents like hydrogen peroxide and hypochlorite. researchgate.netnih.gov This demonstrated that methionine residues in proteins can act as endogenous antioxidants, protecting cells from oxidative damage. researchgate.net

Another notable application is in the study of Alzheimer's disease. The amyloid-β (Aβ) peptide, a key factor in the disease, contains a methionine residue at position 35 (Met35). Oxidation of this residue is believed to be crucial for the neurotoxicity of Aβ peptides. Research has shown that replacing Met35 with norleucine completely negates these neurotoxic effects, highlighting the role of methionine oxidation in the pathology of Alzheimer's. wikipedia.orgnih.gov

Incorporating norleucine in place of methionine can have varied effects on protein stability and enzyme activity. The substitution removes the sulfur atom and replaces it with a methylene group, which slightly increases the hydrophobicity of the residue. frontiersin.org This seemingly subtle change can have a cumulative impact when multiple methionines are replaced. frontiersin.org

Research Findings on Norleucine Substitution:

| Protein Studied | Effect of Met → Nle Substitution | Key Finding |

| Cytochrome P450 BM-3 Heme Domain | Thermostability was significantly reduced, but peroxygenase activity nearly doubled. researchgate.netcaltech.edu | Demonstrates a trade-off between stability and activity, suggesting norleucine can enhance catalytic function despite destabilizing the protein structure. caltech.edu |

| Thermoanaerobacter thermohydrosulfuricus lipase (B570770) (TTL) | Increased hydrolytic activity on synthetic polyesters like polyethylene terephthalate (PET) model substrates. frontiersin.orgresearchgate.net | The increased hydrophobicity from norleucine incorporation likely modulates substrate binding and improves catalytic efficiency for non-natural substrates. frontiersin.org |

| Adenylate Kinase | Resulted in improved stability in the presence of H₂O₂. caltech.edu | Shows that preventing oxidation at specific sites can enhance a protein's functional stability under oxidative stress. |

Mechanistic Enzymology and Inhibitor Design

Norleucine and its derivatives, including those with amide functionalities, are utilized in mechanistic enzymology and as scaffolds for designing potent and selective enzyme inhibitors. chemimpex.comnih.gov Their ability to mimic natural amino acids allows them to bind to enzyme active sites, where they can act as probes or the basis for inhibitory compounds. chemimpex.com

For example, boro-norleucine, a derivative of norleucine, has been used as the P1 residue in the design of dipeptide-based inhibitors for dipeptidyl peptidase 7 (DPP7). nih.gov Researchers found that using boro-norleucine instead of the more common boro-proline significantly improved selectivity against other dipeptidyl peptidases like DPP4 and DPP8. One such compound, Dab-boro-Nle, was found to be a highly potent and selective DPP7 inhibitor. nih.gov

In another study, 6-diazo-5-oxo-L-norleucine (DON), a glutamate analog, was investigated as an inhibitor of human gamma-glutamyl transpeptidase 1 (hGGT1), an enzyme implicated in various diseases. nih.gov Structural analysis of DON bound to the enzyme revealed a novel inactivation mechanism where the inhibitor forms two covalent bonds with the enzyme's active site. nih.gov Such detailed mechanistic insights are invaluable for the rational design of new, more specific inhibitors. nih.gov Furthermore, derivatives like L-6-hydroxynorleucine serve as key chiral intermediates in the synthesis of vasopeptidase inhibitors. nih.gov

Studies on Glutamine-Utilizing Enzyme Inhibition by Norleucine Analogs

Norleucine analogs, particularly 6-diazo-5-oxo-L-norleucine (DON), have been extensively studied as inhibitors of glutamine-utilizing enzymes. nih.govwikipedia.org DON, a naturally occurring analog of glutamine, functions as a glutamine antagonist by irreversibly inhibiting a wide range of enzymes that are dependent on glutamine for their activity. wikipedia.orgnih.govjhu.edu The mechanism of inhibition by DON is a two-step process: it first competitively binds to the glutamine active site of the enzyme, after which a covalent adduct is formed, leading to irreversible inactivation. nih.gov

Research has identified several key enzymes involved in critical metabolic pathways that are targeted by DON. These include glutaminase (B10826351) and various glutamine amidotransferases that play a role in the de novo synthesis of purines and pyrimidines, as well as in the production of other essential molecules like hexosamines. nih.govnih.gov The broad-spectrum inhibitory action of DON has made it a compound of interest in cancer research, as many tumor cells exhibit a high dependency on glutamine metabolism. nih.govnih.gov

To enhance the therapeutic potential of DON and mitigate toxicities, prodrug strategies have been developed. One such prodrug, JHU395, is a lipophilic compound designed to be stable in plasma and deliver the active glutamine antagonist, DON, to target tissues. nih.govdracenpharma.commedchemexpress.com Studies on JHU395 in malignant peripheral nerve sheath tumor (MPNST) models have shown that it effectively delivers DON to the tumor cells, inhibits their growth, and affects multiple glutamine-dependent metabolic pathways, with a significant impact on purine synthesis. nih.govaacrjournals.orgresearchgate.net

Below is a table summarizing the key glutamine-utilizing enzymes inhibited by the norleucine analog DON.

| Enzyme Target | Metabolic Pathway | Reference |

| Glutaminase | Glutaminolysis | nih.govselleckchem.com |

| Phosphoribosyl pyrophosphate amidotransferase (PPAT) | De novo purine synthesis | aacrjournals.org |

| Phosphoribosyl formylglycinamidine synthetase (PFAS) | De novo purine synthesis | aacrjournals.org |

| Guanosine monophosphate synthetase (GMPS) | De novo purine synthesis | aacrjournals.org |

| Carbamoyl phosphate synthetase II (CPSII) | De novo pyrimidine synthesis | nih.gov |

| CTP synthetase | De novo pyrimidine synthesis | nih.gov |

| Glucosamine-6-phosphate synthase | Hexosamine biosynthesis | researchgate.net |

Development and Evaluation of this compound-Based Metallopeptidase Inhibitors

The development of inhibitors for metallopeptidases, a broad class of enzymes involved in various physiological and pathological processes, has been an active area of research. Norleucine and its derivatives have been explored as components of these inhibitors. One study focused on the design of phosphonic and phosphinic derivatives of norleucine as potential inhibitors of cytosolic leucine (B10760876) aminopeptidase, a binuclear zinc metalloenzyme. tandfonline.com While ligands with bulky aliphatic residues at the P1 position generally show high affinity for this enzyme, the norleucine-based phosphonic and phosphinic compounds exhibited only moderate inhibitory activity, with Ki values in the micromolar range. tandfonline.com This suggests that the specific conformation of the norleucine side chain may not be optimal for binding within the S1 pocket of this particular metallopeptidase. tandfonline.com

In the context of matrix metalloproteinases (MMPs), another family of zinc-dependent endopeptidases, norleucine has been used as a substitute for methionine in peptide-based inhibitors. nih.gov The rationale for this substitution is often to improve the stability of the peptide by replacing the oxidation-prone methionine. nih.gov While many MMP inhibitors target the active site zinc ion using chelating groups like hydroxamates, there is a growing interest in developing more selective inhibitors that interact with secondary binding sites (exosites). nih.govnih.govmdpi.com Peptide-based inhibitors containing norleucine have been investigated for their ability to bind to these exosites, although the primary inhibitory mechanism often still relies on active site chelation. nih.gov

The table below summarizes the findings from studies on norleucine-based metallopeptidase inhibitors.

| Inhibitor Type | Target Enzyme | Key Findings | Reference |

| Phosphonic and phosphinic derivatives | Cytosolic Leucine Aminopeptidase | Exhibited moderate inhibitory activity with Ki values in the micromolar range. | tandfonline.com |

| Peptide-based inhibitors (Met replaced by Nle) | Matrix Metalloproteinases (MMPs) | Norleucine used to enhance peptide stability against oxidation. | nih.gov |

Probing Aminoacyl-tRNA Synthetase Specificity and Translational Fidelity

The non-canonical amino acid norleucine serves as a valuable tool for investigating the specificity of aminoacyl-tRNA synthetases (aaRSs) and the fidelity of the translational machinery. frontiersin.org aaRSs are responsible for accurately charging tRNAs with their cognate amino acids, a crucial step in ensuring the correct protein sequence is synthesized. nih.gov The structural similarity of norleucine to methionine allows it to be mistakenly recognized and activated by methionyl-tRNA synthetase (MetRS). nih.govcaltech.edu

This promiscuity of MetRS can lead to the incorporation of norleucine in place of methionine during protein synthesis, particularly in expression systems like Escherichia coli. nih.govnih.gov Studies have shown that the extent of norleucine incorporation can be significant and is influenced by the intracellular concentrations of both norleucine and methionine. caltech.edunih.gov This phenomenon has been exploited to produce proteins where all methionine residues are replaced by norleucine, allowing for the study of the functional and structural consequences of this substitution. caltech.edu For instance, the complete replacement of methionine with norleucine in the cytochrome P450 BM-3 heme domain resulted in an enzyme with nearly two-fold increased peroxygenase activity, although its thermostability was reduced. caltech.edu

The ability of some aaRSs to discriminate against non-canonical amino acids is a key aspect of maintaining translational fidelity. For example, leucyl-tRNA synthetase (LeuRS) has been shown to effectively discriminate against isoleucine at the synthetic active site, preventing its activation and transfer to tRNALeu. researchgate.net However, it can mis-charge tRNA with norvaline, which then requires a post-transfer editing mechanism to prevent its incorporation into proteins. researchgate.net The study of how aaRSs interact with norleucine and other non-canonical amino acids provides insights into the mechanisms that ensure the accuracy of protein synthesis.

The following table highlights the outcomes of norleucine incorporation in a model protein.

| Protein | Amino Acid Substitution | Effect on Activity | Effect on Stability | Reference |

| Cytochrome P450 BM-3 Heme Domain | Methionine to Norleucine (complete) | Nearly two-fold increase in peroxygenase activity | Decreased thermostability | caltech.edu |

Analysis of Peptide-Membrane Interactions and Conformational Dynamics

This compound is utilized in studies analyzing the interactions of peptides with biological membranes and their resulting conformational dynamics. A notable example is the investigation of the antimicrobial peptide PGLa, where the oxidation-prone methionine residue was substituted with the more stable, non-oxidizable norleucine. nih.govresearchgate.net This substitution allows for a clearer examination of the peptide's interaction with lipid bilayers without the complication of methionine oxidation.

Solid-state NMR spectroscopy has been a powerful technique in these studies, providing detailed information on the orientation and dynamics of the peptide within the membrane. nih.govnih.gov In the case of PGLa and its norleucine-containing analog, both peptides were found to have comparable bacteriostatic and hemolytic activities. nih.gov However, significant differences were observed in their interaction with a dimyristoylphosphatidylcholine (DMPC) bilayer. nih.gov

The table below compares the membrane interaction properties of PGLa and its norleucine-substituted analog.

| Peptide | Insertion Depth in DMPC Bilayer | Re-orientation from Monomeric to Dimeric State | Reference |

| PGLa (with Methionine) | Less deep insertion | Readily re-orients | nih.gov |

| PGLa (with Norleucine) | Deeper insertion | Significantly reduced ability to re-orient | nih.gov |

Biochemical Pathways and Biological Systems Research Involving Norleucine Amide

Non-Canonical Amino Acid Biosynthesis and Metabolism in Engineered Organisms (e.g., E. coli)

The biosynthesis of the non-canonical amino acid norleucine has been demonstrated and engineered in microorganisms such as Escherichia coli. nih.govresearchgate.net Norleucine is not one of the 20 proteinogenic amino acids but can be produced through the promiscuous activity of enzymes in existing metabolic pathways, particularly the branched-chain amino acid synthesis route. researchgate.netnih.gov In E. coli, norleucine biosynthesis originates from the precursor α-ketobutyrate (2-ketobutyrate). nih.govwikipedia.org The enzymes of the leucine (B10760876) biosynthesis pathway, encoded by the leuABCD operon, act on this alternative substrate to produce norleucine. nih.govresearchgate.net The natural biosynthesis involves the action of 2-isopropylmalate synthase on α-ketobutyrate. wikipedia.org

Metabolic engineering strategies have been employed to enhance the production of norleucine in E. coli. A key approach involves inactivating competing pathways to increase the precursor pool available for norleucine synthesis. nih.gov Specifically, deleting the genes for acetohydroxy acid synthases, which are involved in branched-chain amino acid metabolism, has been shown to be effective. nih.govresearchgate.net When these enzymes are inactivated and the expression of the leucine or valine operon is elevated, E. coli cells can accumulate significant quantities of norleucine, with reported concentrations reaching up to 4 g/L. nih.gov These findings confirm that the formation of norleucine proceeds from 2-ketobutyrate via the leucine biosynthesis enzymes. nih.govresearchgate.net The ability to produce norleucine in engineered organisms opens avenues for its incorporation into recombinant proteins, allowing for the study of protein structure and function. researchgate.netfrontiersin.org

| Genetic Modification | Enzyme/Pathway Affected | Rationale | Outcome | Reference |

|---|---|---|---|---|

| Inactivation of acetohydroxy acid synthases | Branched-chain amino acid biosynthesis | Prevents conversion of pyruvate (B1213749) and 2-ketobutyrate into valine and isoleucine precursors, increasing the pool of 2-ketobutyrate. | Increased precursor availability for norleucine synthesis. | nih.govresearchgate.net |

| Elevated expression of leuABCD or valine operon | Leucine biosynthesis pathway | Increases the catalytic capacity to convert 2-ketobutyrate into norleucine. | Enhanced conversion of precursor to final product. | nih.gov |

Role in Modulating Specific Enzyme Systems (e.g., Phospholipases A2, Leucine Aminopeptidases, Glutaminase)

Norleucine amide and its derivatives have been investigated as modulators of various enzyme systems due to their structural properties.

Phospholipases A2 (PLA2) Research into inhibitors of human phospholipase A2 enzymes has identified norleucine-based compounds as potent and selective modulators. nih.gov One study highlighted that an amide derivative based on (R)-γ-norleucine acts as a selective inhibitor of the group V secreted phospholipase A2 (GV sPLA2). nih.gov This particular compound demonstrated selectivity by not affecting the activities of other intracellular PLA2 enzymes, such as GIVA PLA2 and GVIA PLA2. nih.gov

Leucine Aminopeptidases (LAPs) Leucine aminopeptidases are metallopeptidases that cleave N-terminal amino acids from peptides and proteins. tandfonline.comnih.gov While ligands with bulky aliphatic residues typically show a high affinity for these enzymes, organophosphorus derivatives of norleucine have displayed an unexpected activity pattern. tandfonline.comnih.gov Studies on phosphonic and phosphinic derivatives of norleucine found that they exhibited only moderate inhibitory activity against cytosolic leucine aminopeptidase, with Ki values in the micromolar range. nih.gov This finding was considered unusual because it contrasts with the enzyme's substrate preferences and general structure-activity relationship trends observed with other inhibitors. tandfonline.com The moderate potency suggests that norleucine derivatives may not achieve optimal contact with the S1 binding pocket of LAP, potentially leading to a distorted binding mode. tandfonline.com

Glutaminase (B10826351) The norleucine derivative 6-diazo-5-oxo-L-norleucine (DON) is a well-characterized and potent glutamine antagonist that effectively inhibits glutaminase. targetmol.comnih.gov DON functions as an irreversible inhibitor by binding to the active site of glutaminase, specifically at the glutamine binding site. nih.gov As an analog of glutamine, DON also inhibits a range of other glutamine-utilizing enzymes that are critical for the synthesis of nucleotides and proteins. nih.govnih.govwikipedia.org Its ability to broadly block glutamine metabolism has made it a significant tool compound in cancer research and in studies of cellular metabolism. nih.govnih.gov

| Enzyme System | Norleucine-Based Compound | Effect | Mechanism/Observation | Reference |

|---|---|---|---|---|

| Phospholipase A2 (GV sPLA2) | (R)-γ-norleucine amide | Selective Inhibition | Inhibits GV sPLA2 without affecting GIVA or GVIA PLA2. | nih.gov |

| Leucine Aminopeptidase (LAP) | Organophosphorus derivatives of norleucine | Moderate Inhibition | Exhibited Ki values in the micromolar range, an unexpectedly moderate activity. | tandfonline.comnih.gov |

| Glutaminase | 6-diazo-5-oxo-L-norleucine (DON) | Irreversible Inhibition | Acts as a glutamine antagonist, binding covalently to the enzyme's active site. | targetmol.comnih.govwikipedia.org |

Fundamental Studies of Cellular Signaling and Metabolic Processes Influenced by this compound Conjugates

Norleucine and its conjugates serve as valuable tools in fundamental research to probe and influence cellular signaling and metabolic pathways.

Studies have explored the chronic effects of norleucine supplementation on metabolic processes, particularly protein synthesis. nih.gov In a rat model, chronic dietary supplementation with norleucine via drinking water was shown to increase the rates of protein synthesis in adipose tissue, liver, and skeletal muscle. nih.gov This effect was observed without a corresponding increase in anabolic hormones. nih.gov Interestingly, the chronic supplementation did not appear to cause adaptive changes in the components of the mTOR cell-signaling pathway, which is known to be activated by amino acids like leucine and plays a central role in regulating protein synthesis. nih.gov This suggests that norleucine can stimulate postprandial protein synthesis in specific tissues without inducing notable feedback adaptations in key signaling or metabolic enzymes. nih.gov

Furthermore, conjugates of norleucine derivatives have been designed as prodrugs to investigate and manipulate metabolic processes in specific cellular contexts, such as cancer. nih.govacs.org The glutaminase inhibitor 6-diazo-5-oxo-L-norleucine (DON) has been conjugated with other molecules to create prodrugs aimed at enhancing its delivery to tumors while minimizing systemic toxicity. nih.govacs.orgacs.org For example, DON has been incorporated into prodrugs with various ester and amide promoieties designed to improve metabolic stability and selective release within tumor tissues. acs.org Another innovative approach involved creating a hybrid compound where DON is conjugated to the chemotherapeutic agent temozolomide, with the intention of achieving tumor-selective activation and release of the glutamine metabolism inhibitor. acs.org These norleucine-based conjugates are instrumental in fundamental studies of cancer metabolism, allowing researchers to probe the consequences of blocking glutamine utilization in tumor cells and explore targeted therapeutic strategies. nih.gov

Future Perspectives and Emerging Research Avenues for Norleucine Amide

Integration of Advanced Automated Synthetic Technologies for Peptide Libraries

The synthesis of complex peptides and proteins has been revolutionized by automated technologies, and norleucine amide is a key component in this evolution. Automated solid-phase peptide synthesis (SPPS) allows for efficient and high-purity production of peptides chemimpex.combeilstein-journals.org. The integration of norleucine into resins, such as Rink amide MBHA resin, enhances the stability and reactivity of the resin, facilitating the synthesis of intricate peptide structures chemimpex.com.

A significant emerging avenue is the use of advanced automated flow peptide synthesis (AFPS). This rapid technology enables the high-fidelity production of long amino acid sequences and proteins within hours acs.orgamidetech.com. AFPS allows for the site-specific incorporation of non-canonical amino acids like norleucine, which can replace methionine to prevent oxidation and improve synthetic efficiency acs.orgamidetech.com. This capability is crucial for engineering proteins with stabilized transient binding pockets, as demonstrated by the synthesis of FKBP51 constructs where methionine residues were replaced with norleucine to protect the protein from oxidation acs.org.

The ability to generate diverse peptide libraries containing this compound through automated and high-throughput methods is paramount for drug discovery and biological screening. These libraries can incorporate non-proteinogenic amino acids to increase structural diversity and enhance stability against proteolytic degradation, leading to the discovery of analogues with improved biological activities plos.orgnih.gov.

Table 1: Advantages of this compound in Automated Peptide Synthesis

| Feature | Benefit in Automated Synthesis with this compound | Relevant Research Area |

| Oxidation Resistance | Replaces oxidizable methionine residues acs.orgacs.org | Protein Engineering, Therapeutic Peptide Development |

| Enhanced Resin Stability/Reactivity | Facilitates synthesis of complex peptides chemimpex.com | High-Purity Peptide Production |

| Increased Proteolytic Stability | Improves peptide half-life in biological systems nih.gov | Drug Discovery, Biomolecular Research |

| Structural Diversity | Expands chemical space for peptide libraries plos.orgnih.gov | Combinatorial Chemistry, Lead Compound Identification |

| High-Throughput Compatibility | Enables rapid screening and optimization amidetech.comnih.gov | Accelerated Drug Development, Functional Genomics |

Development of Novel Analytical Probes for In Situ Biomolecular Studies

This compound and its derivatives are increasingly being explored for their potential in developing advanced analytical probes for in situ biomolecular investigations. The ability to incorporate non-canonical amino acids with specific functionalities into peptides allows for the creation of site-specific probes that can report on local structural changes and molecular interactions acs.org.

A notable application involves azido-nor-leucine (ANL) labeled proteomes, which have been successfully detected using graphene-based biosensors for tracking aging biomarkers rdworldonline.com. This "Click-A+Chip" technology enables rapid and facile digital detection of ANL-labeled proteins, showcasing the utility of norleucine derivatives in advanced biosensing platforms rdworldonline.com.

Furthermore, norleucine has been incorporated into viral membrane-targeting amphipathic helical peptide-based fluorogenic probes. Replacing methionine with norleucine in these probes resulted in binding-induced fluorescence responses, enabling the analysis of enveloped viruses in biological fluids like saliva acs.org. This demonstrates the potential for this compound to contribute to the development of sensitive and selective diagnostic tools.

The functionalization of porous silicon with amino acids, including norleucine, also presents an avenue for developing highly sensitive optical biosensors. The increased surface area of porous silicon platforms, combined with specific biomolecular recognition elements, can lead to enhanced biosensor sensitivity for various biomedical applications researchgate.net.

Table 2: Emerging Applications of this compound in Analytical Probes

| Probe Type | This compound Role | Application Area | Key Finding/Benefit |

| Graphene-Based Biosensors | Component of Azido-nor-leucine (ANL) labeled proteomes | Tracking aging biomarkers, digital protein identification rdworldonline.com | Facile and rapid digital detection of labeled proteomes rdworldonline.com |

| Fluorogenic Peptide Probes | Methionine replacement in viral membrane-targeting peptides acs.org | Analysis of enveloped viruses (e.g., HCoV-229E) acs.org | Binding-induced fluorescence response, potential for virus detection in biological fluids acs.org |

| Porous Silicon Biosensors | Functionalization for increased surface area researchgate.net | Optical biosensing, biomedical applications researchgate.net | Higher biosensor sensitivity due to increased surface area researchgate.net |

| 2D Infrared (IR) Probes | Incorporation of IR-active unnatural amino acids acs.org | Quantifying biomolecular recognition acs.org | Site-specific structural information on protein-protein/ligand interactions acs.org |

Expansion of Computational Design and Predictive Modeling for Peptide Engineering

Computational approaches are becoming indispensable in peptide engineering, allowing for the rational design of peptides with tailored properties. Norleucine's unique characteristics make it a valuable building block in these computational frameworks.

Predictive modeling, often leveraging machine learning and molecular dynamics simulations, can explore vast chemical spaces to identify optimal peptide sequences. Norleucine is frequently incorporated into computationally designed peptides, particularly as a stable substitute for methionine to circumvent oxidation issues during synthesis and in vivo applications acs.orgacs.org. This strategic substitution is critical for maintaining the integrity and activity of engineered peptides.

Recent advancements demonstrate the use of computational methods for designing peptide macrocycles that incorporate both L- and D-amino acids, including norleucine, to enhance target binding and conformational rigidity researchgate.netnih.gov. These methods explicitly consider the propensity of a peptide to favor a binding-competent conformation, which has shown to predict the experimental inhibitory potency (IC50 values) nih.gov. This allows researchers to prioritize promising designs for synthesis and experimental validation, significantly accelerating the discovery process for therapeutic peptides researchgate.netnih.gov.

Deep learning models, combined with structure-based modeling and simulation, are also being used for de novo design of target-specific peptides, leading to computationally designed peptides with enhanced binding affinities compared to natural counterparts researchgate.net. The expansion of these computational tools will enable more precise and efficient engineering of this compound-containing peptides for diverse applications, from enzyme inhibitors to novel biomaterials.

Interdisciplinary Approaches in Chemical Biology for Mechanistic Discovery

The integration of chemical synthesis and biological studies, a hallmark of chemical biology, is crucial for unraveling complex biological mechanisms. This compound serves as a powerful tool in this interdisciplinary landscape, particularly due to its ability to act as a non-canonical amino acid.

Historically, norleucine has been employed to probe the role of specific amino acids in protein function, such as its use in studying the role of methionine in Amyloid-β peptide (AβP) in Alzheimer's disease, where its substitution negated neurotoxic effects wikipedia.org. This exemplifies its utility in dissecting molecular mechanisms.

In broader chemical biology contexts, non-canonical amino acids, including norleucine, are utilized for specificity profiling in substrate optimization and enzyme inhibition studies mdpi.com. They are also invaluable in in vitro and in vivo investigations of enzyme kinetics, molecular interactions, and bioimaging mdpi.com. The ability to introduce subtle chemical modifications, such as the stable this compound, allows researchers to perturb biological systems in a controlled manner and gain insights into protein structure-function relationships, signaling pathways, and disease mechanisms.

The development of peptide-based drugs and bioconjugates, facilitated by norleucine-containing resins, also falls under the umbrella of interdisciplinary chemical biology. These efforts aim to create new therapeutic modalities by understanding and manipulating biological processes at a molecular level using advanced chemical tools chemimpex.com. Future research will likely see this compound contributing to the development of new chemical probes for visualizing cellular processes, modulating protein-protein interactions, and understanding the intricacies of biological pathways.

Table 3: Interdisciplinary Research Avenues for this compound in Chemical Biology

| Research Area | This compound Contribution | Mechanistic Discovery Impact |

| Protein Structure-Function Studies | Methionine replacement to avoid oxidation acs.orgacs.org | Elucidating the role of specific residues without oxidative artifacts acs.org |

| Enzyme Mechanism Elucidation | Tools for specificity profiling and enzyme inhibition studies mdpi.com | Understanding enzyme kinetics and active site interactions mdpi.com |

| Neurodegenerative Disease Research | Probing the role of methionine in Amyloid-β peptide (AβP) wikipedia.org | Gaining insights into disease pathogenesis and potential interventions wikipedia.org |

| Bioconjugation & Targeted Delivery | Facilitating peptide conjugation to other biomolecules chemimpex.com | Developing targeted drug delivery systems and diagnostics chemimpex.com |

| Development of Chemical Probes | Enabling site-specific labeling and functionalization acs.orgrdworldonline.comacs.org | Visualizing cellular processes and molecular interactions acs.orgrdworldonline.comacs.org |

Q & A

Q. What are the standard methodologies for synthesizing norleucine amide derivatives in peptide chemistry?

this compound is commonly synthesized via solid-phase peptide synthesis (SPPS), particularly using Rink Amide MBHA resin. The resin enables Fmoc-based protocols, where norleucine is incorporated into peptide chains, followed by cleavage with trifluoroacetic acid (TFA) to yield peptide amides . Key steps include resin activation, amino acid coupling (e.g., using HBTU/HOBt), and deprotection cycles. Characterization typically involves NMR, mass spectrometry (MS), and HPLC to confirm purity and structural integrity.

Q. How is this compound characterized to confirm its chemical identity and purity in experimental settings?

Post-synthesis, this compound derivatives are characterized using:

- NMR spectroscopy (1H/13C) to verify backbone structure and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Reverse-phase HPLC to assess purity (>95% is standard for bioactive studies).

- Circular dichroism (CD) or X-ray crystallography for chiral centers in non-natural derivatives (e.g., D-norleucine amide) .

Q. What are the primary biochemical applications of this compound in enzyme inhibition studies?

this compound derivatives are used to design selective inhibitors for phospholipase A2 (PLA2) enzymes. For example, (R)-γ-norleucine-based amides selectively inhibit GV sPLA2, while 2-oxoamides with long aliphatic chains target GIVA cPLA2. These studies rely on structure-activity relationship (SAR) analyses, where side-chain length and stereochemistry are optimized to enhance potency and selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., D/L isomerism, side-chain elongation) influence the inhibitory activity of this compound derivatives?

SAR studies demonstrate that:

- Stereochemistry : (R)-γ-norleucine amides exhibit higher selectivity for GV sPLA2 than (S)-isomers .

- Side-chain length : Longer aliphatic chains (e.g., 7-phenylheptanoyl) improve hydrophobic interactions with GV sPLA2’s active site .

- N-terminal modifications : Acetylation or substitution with non-α-amino acids (e.g., GABA) enhances metabolic stability by reducing aminopeptidase degradation . Experimental validation involves kinetic assays (e.g., IC50 measurements) and molecular docking simulations.

Q. What experimental strategies address contradictions in reported inhibitory potencies of this compound analogs across studies?

Discrepancies often arise from variations in:

- Enzyme sources : Recombinant vs. native enzymes may differ in folding or cofactor requirements.

- Assay conditions : pH, ionic strength, and detergent concentrations (e.g., Triton X-100) alter enzymatic activity .

- Compound solubility : Aggregation in aqueous buffers can falsely reduce apparent potency. Mitigation includes standardizing assay protocols (e.g., using validated PLA2 activity kits) and verifying compound solubility via dynamic light scattering (DLS) .

Q. How can this compound derivatives be optimized for in vivo pharmacokinetic stability without compromising bioactivity?

Strategies include:

- N-terminal acetylation or D-amino acid substitution (e.g., D-norleucine) to resist proteolytic cleavage .

- Lipid conjugation (e.g., myristoylation) to enhance blood-brain barrier (BBB) permeability for neuroactive peptides.

- Prodrug approaches : Masking amide groups with cleavable esters improves oral bioavailability. In vivo validation requires LC-MS/MS pharmacokinetic profiling and tissue distribution studies in rodent models .

Q. What computational tools are effective for predicting this compound interactions with target enzymes?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to model:

- Binding affinities : Docking software (AutoDock Vina, Schrödinger) predicts binding poses in PLA2 active sites.

- Electronic effects : DFT analyzes charge distribution in 2-oxoamide moieties, correlating with hydrogen-bonding capacity . Experimental validation via mutagenesis (e.g., Ala-scanning of enzyme active sites) is critical to confirm computational predictions.

Methodological Considerations

Q. How should researchers design controls to validate the specificity of this compound inhibitors in cellular assays?

Essential controls include:

- Negative controls : Inactive enantiomers (e.g., (S)-γ-norleucine amide) or scrambled peptide sequences.

- Enzyme-negative cell lines : CRISPR-edited models lacking target PLA2 isoforms.

- Pharmacological inhibitors : Co-treatment with non-competitive inhibitors (e.g., ATK) to rule off-target effects. Data should be normalized to total protein content or housekeeping enzymes (e.g., GAPDH) .

Q. What are the best practices for reporting this compound data to ensure reproducibility?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.